![molecular formula C22H25N3O3 B246154 3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)
3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole, also known as DPI or Ro 31-8220, is a synthetic compound that belongs to the family of protein kinase inhibitors. It was first synthesized in the 1990s and has since been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole exerts its inhibitory effect on protein kinases by binding to the ATP-binding site of the kinase domain, thereby preventing the transfer of phosphate groups to downstream targets. This results in the inhibition of downstream signaling pathways and ultimately leads to the modulation of cellular processes.
Biochemical and Physiological Effects:
3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole is its specificity towards protein kinases, which allows for the selective inhibition of specific signaling pathways. However, its use is limited by its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for the use of 3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole in scientific research. One area of interest is the development of more potent and selective protein kinase inhibitors based on the structure of 3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole. Another area of interest is the investigation of the role of protein kinases in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the use of 3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole in combination with other drugs or therapies may provide a more effective treatment option for these diseases.
Synthesemethoden
The synthesis of 3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole involves several steps, including the condensation of 2,3-dimethoxybenzoyl chloride with piperazine, followed by the addition of indole-3-carboxaldehyde and reduction with sodium borohydride. The final product is obtained after purification by chromatography.
Wissenschaftliche Forschungsanwendungen
3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole has been widely used in scientific research as a tool to study the role of protein kinases in various cellular processes. It has been shown to inhibit several protein kinases, including protein kinase C (PKC), which plays a crucial role in signal transduction pathways, cell proliferation, and differentiation.
Eigenschaften
Molekularformel |
C22H25N3O3 |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
(2,3-dimethoxyphenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H25N3O3/c1-27-20-9-5-7-18(21(20)28-2)22(26)25-12-10-24(11-13-25)15-16-14-23-19-8-4-3-6-17(16)19/h3-9,14,23H,10-13,15H2,1-2H3 |
InChI-Schlüssel |
HXZOHTYJNQMYKT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)
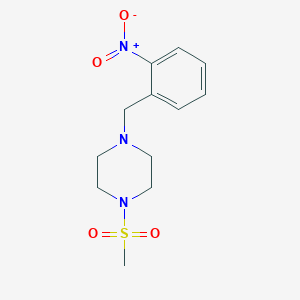
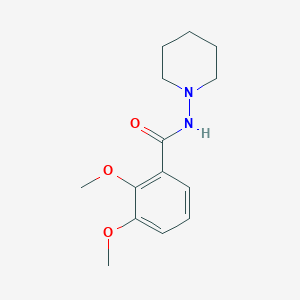
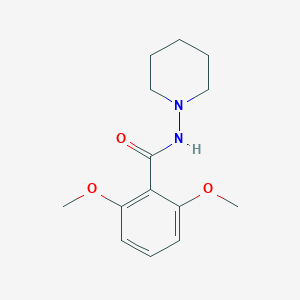
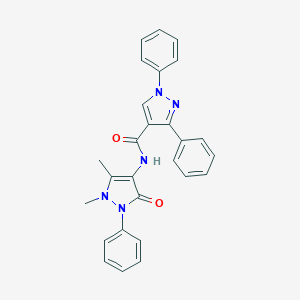
![1-(3-Bromo-4-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B246083.png)

![(3,5-Dimethoxy-phenyl)-[4-(2-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246087.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)
![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)
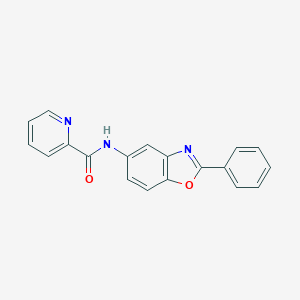
![N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B246098.png)